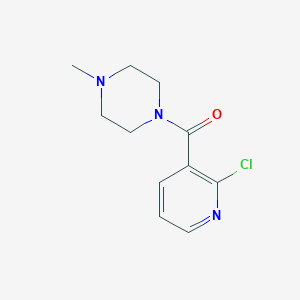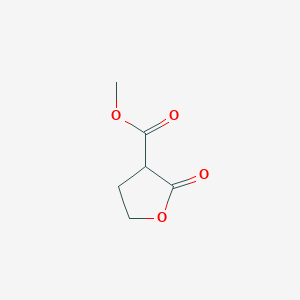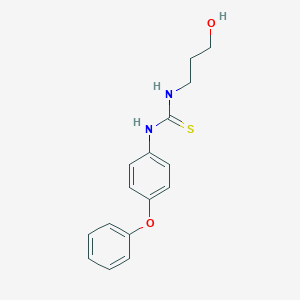
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, diabetes, and inflammation.
Mechanism Of Action
The mechanism of action of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, cancer, and diabetes. The compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, the compound has been shown to improve glucose homeostasis in animal models of diabetes.
Advantages And Limitations For Lab Experiments
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent analogs of the compound that have improved pharmacokinetic properties. Finally, more studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets.
Conclusion
In conclusion, 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound's mechanism of action is not fully understood, but it has been proposed to modulate various signaling pathways involved in inflammation, cancer, and diabetes. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea, including investigating its potential as a therapeutic agent for other diseases and developing more potent analogs of the compound.
Synthesis Methods
The synthesis of 1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 4-phenoxybenzoyl isothiocyanate with 3-hydroxypropylamine. The reaction is carried out in the presence of a suitable solvent and a base. The product is obtained after purification by column chromatography. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been tested in vitro and in vivo in various animal models of diseases.
properties
CAS RN |
5841-10-1 |
|---|---|
Product Name |
1-(3-Hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C16H18N2O2S/c19-12-4-11-17-16(21)18-13-7-9-15(10-8-13)20-14-5-2-1-3-6-14/h1-3,5-10,19H,4,11-12H2,(H2,17,18,21) |
InChI Key |
KBHXRCZQSVKLNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





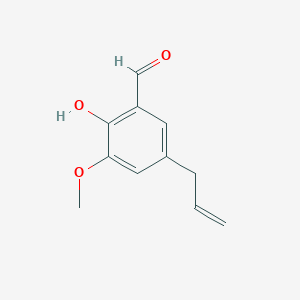
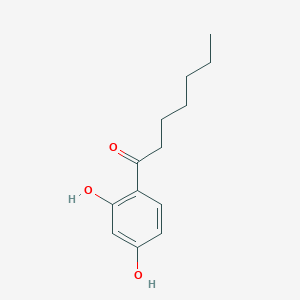
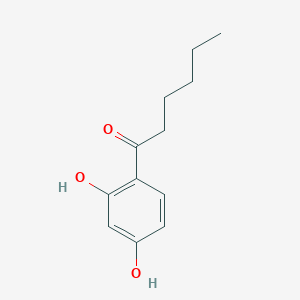
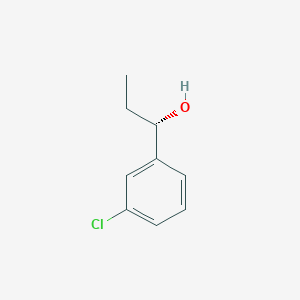
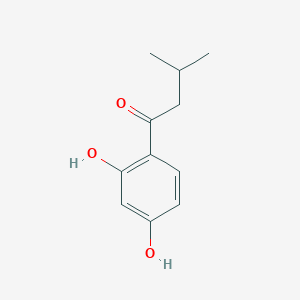
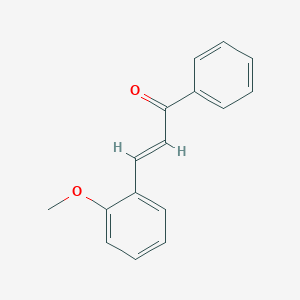
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
